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molecular formula C10H16N2O3 B8776794 tert-Butyl ((3-methylisoxazol-5-yl)methyl)carbamate

tert-Butyl ((3-methylisoxazol-5-yl)methyl)carbamate

Cat. No. B8776794
M. Wt: 212.25 g/mol
InChI Key: RLVDSLHRXJLWOS-UHFFFAOYSA-N
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Patent
US07504420B2

Procedure details

A solution of 321 mg (2.27 mmol) of 2-(3-methylisoxazol-5-yl)acetic acid, 0.5 mL (2.32 mmol) of diphenylphosphorylazide (DPPA), and 0.35 mL (2.51 mmol) of triethylamine in 30 mL of distilled tert-butyl alcohol was refluxed for 13.5 hours. The solution was concentrated, and the crude residue was dissolved in EtOAc. The organic layer was washed with 1N HCl (3×10 mL) and saturated NaHCO3 solution (3×10 mL). The organic layer was dried over sodium sulfate, filtered, concentrated. Purification by flash silica gel chromatography (28% EtOAc/hexanes) provided 50 mg (10% yield) of tert-butyl (3-methylisoxazol-5-yl)methylcarbamate as a pale yellow solid.
Quantity
321 mg
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
0.35 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:6]=[C:5]([CH2:7]C(O)=O)[O:4][N:3]=1.C1(P(N=[N+]=[N-])(C2C=CC=CC=2)=[O:18])C=CC=CC=1.C([N:30]([CH2:33]C)CC)C.[C:35]([OH:39])([CH3:38])([CH3:37])[CH3:36]>>[CH3:1][C:2]1[CH:6]=[C:5]([CH2:7][NH:30][C:33](=[O:18])[O:39][C:35]([CH3:38])([CH3:37])[CH3:36])[O:4][N:3]=1

Inputs

Step One
Name
Quantity
321 mg
Type
reactant
Smiles
CC1=NOC(=C1)CC(=O)O
Name
Quantity
0.5 mL
Type
reactant
Smiles
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]
Name
Quantity
0.35 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
30 mL
Type
reactant
Smiles
C(C)(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
the crude residue was dissolved in EtOAc
WASH
Type
WASH
Details
The organic layer was washed with 1N HCl (3×10 mL) and saturated NaHCO3 solution (3×10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification by flash silica gel chromatography (28% EtOAc/hexanes)

Outcomes

Product
Name
Type
product
Smiles
CC1=NOC(=C1)CNC(OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 50 mg
YIELD: PERCENTYIELD 10%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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